molecular formula C10H24BrNO2S2 B561788 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide CAS No. 1041424-77-4

6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide

Cat. No. B561788
CAS RN: 1041424-77-4
M. Wt: 334.331
InChI Key: ZDCGBEOAIWDJBP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide, also known as MSS-TMAB, is an organic compound with a wide range of applications in the scientific and medical fields. It is a quaternary ammonium salt, composed of a nitrogen atom with three methyl groups and a sulfur atom linked to a bromide anion. MSS-TMAB has been used in a variety of laboratory experiments and scientific research applications, as it is a powerful and effective chemical compound with a variety of biochemical and physiological effects.

Scientific Research Applications

Enzyme Reactions and Inhibition

  • Methanesulfonates including methanesulfonyl fluoride show reactions with acetylcholinesterase, forming inactive methaneusulfonyl-enzyme derivatives. Fluoride inhibits sulfonylation of the enzyme but not desulfonylation (Greenspan & Wilson, 1970).
  • Methanesulfonyl fluoride's interaction with acetylcholinesterase is accelerated by substituted ammonium ions, influencing the enzyme's activity (Kitz & Wilson, 1963).

Synthesis and Chemical Reactions

  • N-methanesulfonyl-2-(cyclohex-1-enyl)aniline reacts with various agents, leading to new compounds like 9-methanesulfonyl-tetrahydrocarbazole, demonstrating the compound's versatility in organic synthesis (Gataullin et al., 2003).
  • 6,7-Dihydro-5H-dibenz[c,e]azepines, involving methanesulfonamides, show axial stereocontrol, illustrating the importance in stereochemical manipulations in organic compounds (Balgobin et al., 2017).
  • Primary alcohols can be effectively sulfonylated with methanesulfonyl chloride, showcasing its role in safe and efficient chemical reactions (Tanabe et al., 1995).

Polymer and Material Science

  • N-(Methanesulfonyl)azetidine polymerizes anionically at high temperatures, indicating its potential in polymer science and material engineering (Reisman et al., 2020).

properties

IUPAC Name

trimethyl(6-methylsulfonylsulfanylhexyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NO2S2.BrH/c1-11(2,3)9-7-5-6-8-10-14-15(4,12)13;/h5-10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCGBEOAIWDJBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858539
Record name 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1041424-77-4
Record name 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.